Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery
Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Benzyl 2-oxopiperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique conformational flexibility and ability to engage in multiple non-covalent interactions allow it to serve as a versatile building block for targeting a wide array of biological receptors and enzymes. This guide focuses on a key derivative, Benzyl 2-oxopiperazine-1-carboxylate, a heterocyclic compound that combines the piperazine core with a protective benzyloxycarbonyl (Cbz) group. This strategic combination makes it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical compounds, particularly in the development of therapeutics for neurological disorders.[1]
It is important to note that while the query specifies "2-oxopiperazine," the predominantly available and characterized isomer in chemical literature and supplier catalogs is Benzyl 3-oxopiperazine-1-carboxylate (CAS 78818-15-2) . This document will focus on this well-documented isomer, which is often referred to interchangeably in some contexts. We will explore its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, providing a comprehensive resource for researchers in drug development.
PART 1: Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of its application in research and development.
Chemical Structure and Identifiers
Benzyl 3-oxopiperazine-1-carboxylate is structurally defined by a six-membered piperazine ring containing an amide carbonyl (oxo group) at the 3-position and a benzyloxycarbonyl group attached to the nitrogen at the 1-position. This Cbz group serves as a critical protecting group in multi-step syntheses, preventing the secondary amine from undergoing unintended reactions while allowing for selective modification at other positions.
Caption: Chemical structure of Benzyl 3-oxopiperazine-1-carboxylate.
Key Identifiers:
-
Common Synonyms: 1-Cbz-3-oxopiperazine, 4-Benzyloxycarbonyl-2-piperazinone, 3-Oxopiperazine-1-carboxylic acid benzyl ester, 1-Carbobenzoxy-3-oxopiperazine[2]
Physicochemical Data
The physical properties of the compound are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 234.25 g/mol | [2][6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 117.0 - 121.0 °C | |
| Purity | Typically >98% (by HPLC) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | [7][8] |
| SMILES | C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2 | [2][5] |
| InChIKey | BAHFPJFBMJTOPU-UHFFFAOYSA-N | [2][5] |
PART 2: Synthesis and Experimental Protocols
The synthesis of Benzyl 3-oxopiperazine-1-carboxylate is a standard procedure in organic chemistry, relying on the protection of a cyclic amine. The causality behind this choice is to functionalize one nitrogen atom selectively while the other remains available for subsequent reactions or contributes to the final structure.
Synthetic Workflow: N-Protection of 2-Oxopiperazine
The most direct synthetic route involves the reaction of commercially available 2-oxopiperazine with benzyl chloroformate (CbzCl). This reaction is a classic example of amine protection using a carbamate linkage, which is stable under many reaction conditions but can be readily cleaved when desired.
Caption: General workflow for the synthesis of Benzyl 3-oxopiperazine-1-carboxylate.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis can be confirmed at each stage by thin-layer chromatography (TLC) and finalized with spectroscopic analysis.
Materials:
-
2-Oxopiperazine (1.0 eq)[9]
-
Benzyl chloroformate (1.1 eq)
-
Triethylamine (1.2 eq) or Sodium Bicarbonate (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxopiperazine (1.0 eq) and dissolve it in anhydrous DCM.
-
Basification: Add triethylamine (1.2 eq) to the solution. The purpose of the base is to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Monitor the reaction progress by TLC.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours or until the starting material is consumed as indicated by TLC.
-
Quenching and Extraction: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure white solid product.
PART 3: Applications in Drug Development
Benzyl 2-oxopiperazine-1-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a sophisticated building block. Its value lies in providing a rigid, three-dimensional scaffold that can be elaborated into more complex molecules with specific biological activities.
-
Scaffold for Neurological Drug Candidates: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). This intermediate serves as a precursor for compounds designed to interact with G-protein coupled receptors (GPCRs) or ion channels involved in neurotransmission.[1]
-
Intermediate for Enzyme Inhibitors: The structure can be modified to create potent and selective enzyme inhibitors. For instance, derivatives of piperazine have been investigated as inhibitors of cholinesterases, which are key targets in Alzheimer's disease therapy.[10][11] The benzyl group can provide crucial π-π stacking or hydrophobic interactions within an enzyme's active site.[12]
-
Synthetic Versatility: The Cbz protecting group is stable to a wide range of reagents, allowing for chemical modifications at other parts of the molecule. It can be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection method that is compatible with many other functional groups, thus revealing the secondary amine for further functionalization.[13]
PART 4: Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a definitive fingerprint of the molecule.
-
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a sharp singlet for the two benzylic protons (-O-CH₂-Ph) around 5.2 ppm, and complex multiplets for the methylene protons of the piperazine ring.
-
¹³C NMR (Carbon NMR): Key signals include the two carbonyl carbons (one for the amide and one for the carbamate) in the 155-170 ppm region, multiple peaks in the 127-136 ppm range for the aromatic carbons, the benzylic carbon around 67 ppm, and several signals for the saturated carbons of the piperazine ring between 40-50 ppm.[2][14]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching bands. The amide carbonyl typically appears around 1650-1680 cm⁻¹, while the carbamate carbonyl appears at a higher frequency, around 1690-1710 cm⁻¹.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a strong peak for the protonated molecule [M+H]⁺ at m/z 235.1, confirming the molecular weight.[5]
PART 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
GHS Hazard Classification
Benzyl 3-oxopiperazine-1-carboxylate is classified with the following hazards:
-
H335: May cause respiratory irritation.[2]
The signal word associated with these classifications is "Warning" .[2][4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][15]
-
Personal Protective Equipment:
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses with side-shields or goggles.
-
A lab coat is mandatory.
-
-
Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][16]
Storage
-
Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][6]
-
Incompatibilities: Keep away from strong oxidizing agents.[16]
References
-
PubChem. Benzyl 3-oxopiperazine-1-carboxylate. [Link]
-
American Elements. Benzyl 3-oxopiperazine-1-carboxylate. [Link]
-
PCCA. Benzyl Alcohol, NF (Parenteral Grade) Safety Data Sheet. [Link]
-
PubChemLite. Benzyl 3-oxopiperazine-1-carboxylate (C12H14N2O3). [Link]
-
Matrix Fine Chemicals. BENZYL 3-OXOPIPERAZINE-1-CARBOXYLATE. [Link]
-
PubChem. Benzyl piperazine-1-carboxylate. [Link]
-
PureSynth. Benzyl 3-Oxopiperazine-1-Carboxylate 98.0%(HPLC). [Link]
-
SWGDrug. BENZYLPIPERAZINE. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]
- Google Patents. Process for preparing N-benzyl piperazine.
-
PubMed. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
PMC. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
- Google Patents. Process for preparing 5R-[(benzyloxy)
-
SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR]. [Link]
-
YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]
-
Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. [Link]
Sources
- 1. Virtual Tour [jnvlegal.com]
- 2. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. PubChemLite - Benzyl 3-oxopiperazine-1-carboxylate (C12H14N2O3) [pubchemlite.lcsb.uni.lu]
- 6. pure-synth.com [pure-synth.com]
- 7. pccarx.com [pccarx.com]
- 8. swgdrug.org [swgdrug.org]
- 9. 2-哌嗪酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. b.aun.edu.eg [b.aun.edu.eg]
- 12. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. spectrabase.com [spectrabase.com]
- 15. phoenixpeptide.com [phoenixpeptide.com]
- 16. fishersci.com [fishersci.com]
